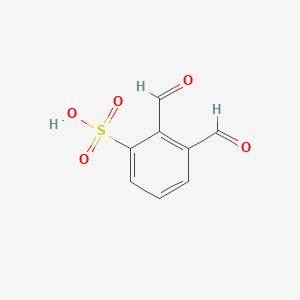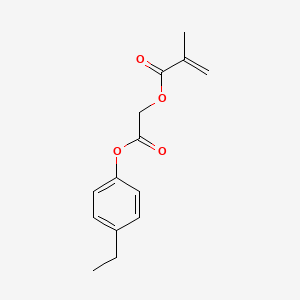![molecular formula C17H15FN2O6 B12527551 L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- CAS No. 728007-85-0](/img/structure/B12527551.png)
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- is a synthetic derivative of the amino acid phenylalanine. This compound is characterized by the presence of a fluorine atom at the 3-position and a nitro group at the 4-position on the phenyl ring, along with a phenylmethoxycarbonyl group attached to the nitrogen atom. These modifications impart unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- typically involves multiple steps. One common approach is the selective fluorination of L-phenylalanine followed by nitration and subsequent protection of the amino group with a phenylmethoxycarbonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired selectivity and yield.
Nitration: The nitration step involves the use of nitrating agents like nitric acid or a mixture of sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Protection: The amino group is protected using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 3-amino-4-nitro-N-[(phenylmethoxy)carbonyl]-L-phenylalanine.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets. The fluorine and nitro groups can influence the compound’s binding affinity and specificity for enzymes or receptors. The phenylmethoxycarbonyl group provides stability and protection to the amino group, allowing for controlled release and activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Phenylalanine, 4-nitro-N-[(phenylmethoxy)carbonyl]-
- L-Phenylalanine, 3-fluoro-N-[(phenylmethoxy)carbonyl]-
- L-Phenylalanine, 3,4-dinitro-N-[(phenylmethoxy)carbonyl]-
Uniqueness
L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]- is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
728007-85-0 |
|---|---|
Molekularformel |
C17H15FN2O6 |
Molekulargewicht |
362.31 g/mol |
IUPAC-Name |
(2S)-3-(3-fluoro-4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H15FN2O6/c18-13-8-12(6-7-15(13)20(24)25)9-14(16(21)22)19-17(23)26-10-11-4-2-1-3-5-11/h1-8,14H,9-10H2,(H,19,23)(H,21,22)/t14-/m0/s1 |
InChI-Schlüssel |
WKYYBJNXPWBZFW-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)[N+](=O)[O-])F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)
![2-Methoxy-4-[3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12527483.png)
![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
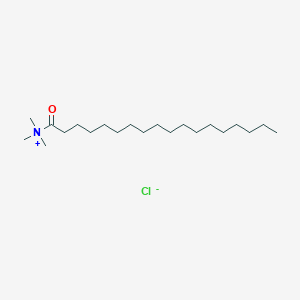
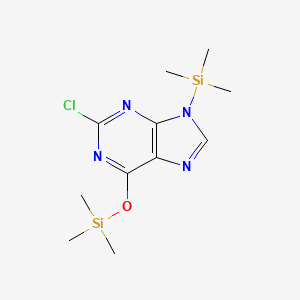
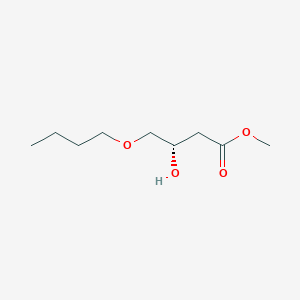
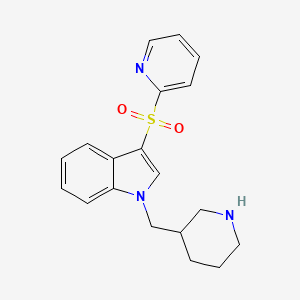
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)

![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
